molecular formula C5H4ClN5S B3037552 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine CAS No. 478258-52-5

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine

Cat. No.: B3037552
CAS No.: 478258-52-5
M. Wt: 201.64 g/mol
InChI Key: TUBRMVGYMDBZOX-UHFFFAOYSA-N
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Description

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine is a heterocyclic compound that contains both sulfur and chlorine atoms

Biochemical Analysis

Biochemical Properties

7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the cell cycle progression . Additionally, this compound has been observed to interact with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine on cellular processes are profound. It has been demonstrated to induce cytotoxicity in several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in HCT-116 cells by modulating the expression of apoptosis-related genes and proteins .

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell. The compound’s metabolism also influences its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters and can accumulate in specific tissues such as the liver and kidneys. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine in the nucleus allows it to interact with nuclear proteins and influence gene expression and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-tetrazole with 2-chloro-3-(methylthio)pyrimidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-[1,2,3,4]tetrazolo[1,5-c]pyrimidin-8-amine
  • 2-thio-containing pyrimidines
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5S/c1-12-5-7-3(6)2-4-8-9-10-11(4)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBRMVGYMDBZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NN=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234829
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-52-5
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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